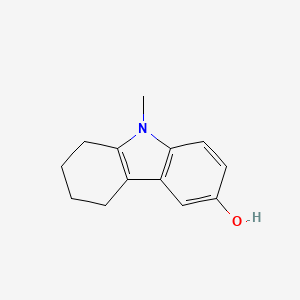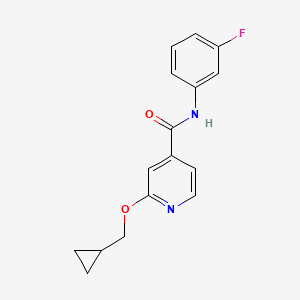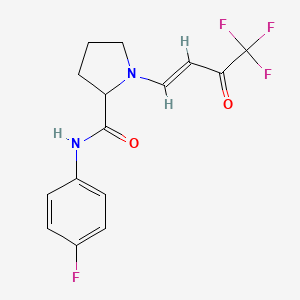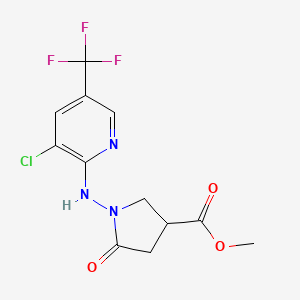
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol: is a heterocyclic compound belonging to the carbazole family. This compound features a tricyclic structure with a hydroxyl group at the sixth position and a methyl group at the ninth position. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic hydroperoxides, selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of carbazole-1-ones or benzazonine-diones.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated carbazole derivatives.
科学研究应用
Chemistry: 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various functionalized derivatives, which are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound and its derivatives have shown potential as antimicrobial and anticancer agents. Studies have demonstrated their ability to inhibit the growth of certain bacterial strains and cancer cell lines .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. Its derivatives have been investigated for their potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
The mechanism of action of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress, contributing to its therapeutic effects.
相似化合物的比较
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 2,3,4,9-Tetrahydro-1H-carbazol-1-one
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Comparison: Compared to its analogs, 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-6-ol is unique due to the presence of a hydroxyl group at the sixth position. This functional group enhances its solubility and reactivity, making it more versatile in chemical synthesis and biological applications. Additionally, the methyl group at the ninth position can influence the compound’s electronic properties, affecting its interactions with molecular targets .
属性
IUPAC Name |
9-methyl-5,6,7,8-tetrahydrocarbazol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h6-8,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZQASHCWXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)
![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

